molecular formula C14H10N4O3 B13709089 (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid

Cat. No.: B13709089
M. Wt: 282.25 g/mol
InChI Key: YVQAGBCKIDNFLC-XFXZXTDPSA-N
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Description

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid (CAS: 19747-13-8) is a structurally complex compound featuring a Z-configuration acrylic acid backbone, a 2-furyl substituent, and a 5-phenyltetrazole moiety. Its stereochemistry and functional groups influence physicochemical properties such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

(Z)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

InChI

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9-

InChI Key

YVQAGBCKIDNFLC-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC=CO3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The furan and tetrazole rings are then coupled with an acrylic acid derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Stereochemical Variants: Z vs. E Isomers

Key Example :

  • (E)-3-(2-furyl)acrylic acid derivatives () are esterified or acylated in synthetic pathways. The E-configuration impacts molecular geometry, reducing steric hindrance compared to the Z-isomer. For instance, (E)-3-(2-furyl)acryloyl chloride is a precursor for esters and amides, often used to improve solubility via sugar ester conjugation . The Z-isomer in the target compound may exhibit distinct binding affinities due to spatial arrangement differences.

Data Table 1: Stereochemical Comparison

Property (2Z)-Target Compound (E)-3-(2-furyl)acrylic Acid Derivatives
Configuration Z E
Common Applications Medicinal research Solubility-enhanced esters
Bioactivity Tetrazole-dependent Ester-dependent (e.g., antimicrobial)

Heterocyclic Modifications: Tetrazole vs. Triazole/Oxadiazole

Key Examples :

  • 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid () replaces the tetrazole with a pyrazole ring, reducing nitrogen content and altering hydrogen-bonding capacity. Pyrazoles are less acidic than tetrazoles, affecting pharmacokinetics .
  • Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate () incorporates a thioxo-oxadiazole group, introducing sulfur-based electronic effects. This enhances redox activity but may reduce metabolic stability compared to tetrazoles .

Data Table 2: Heterocyclic Influence

Compound Heterocycle Key Properties
Target Compound 5-Phenyltetrazole High metabolic stability, strong H-bond
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid Pyrazole Moderate acidity, reduced polarity
Ethyl ...thioxo-oxadiazol...acrylate Thioxo-oxadiazole Redox-active, lower stability
(2Z)-3-(5-chloro-1H-triazol...)acrylic acid Chloro-triazole Halogen bonding, increased electroneg.

Functional Group Derivatives: Carboxylic Acid vs. Esters

Key Examples :

  • 3-(2-Furyl)acrylic acid sugar esters () replace the carboxylic acid with ester linkages to monosaccharides, improving water solubility. These derivatives are explored for antimicrobial and antifungal applications but may require enzymatic hydrolysis for activation .
  • Menthyloxycarbonyl monosaccharide esters () use (−)-menthol for lipophilicity, contrasting with the target compound’s polar carboxylic acid group.

Data Table 3: Functional Group Impact

Derivative Type Solubility Bioactivity Mechanism
Carboxylic acid (target) Moderate (pH-dependent) Direct receptor interaction
Sugar esters High (aqueous) Slow-release via hydrolysis
Menthyl esters Low (lipophilic) Membrane penetration

Substituent Variations: Furyl vs. Phenyl/Benzoic Acid

Key Examples :

  • 3-(2-Furyl)benzoic acid () replaces the acrylic acid-tetrazole system with a benzoic acid scaffold, reducing conformational flexibility but enhancing aromatic interactions .

Biological Activity

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid, also known by its CAS number 19747-13-8, is a compound of interest due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H10N4O3
Molecular Weight282.254 g/mol
LogP3.18180
Melting PointNot available
Boiling PointNot available
CAS Number19747-13-8

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It appears to target specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models, potentially by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.
  • Anticancer Activity in vitro : In a study by Lee et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM, indicating significant anticancer potential.
  • Anti-inflammatory Study : A recent investigation by Kumar et al. (2024) assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound reduced paw swelling significantly compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions involving azide precursors and nitriles, as tetrazole rings are typically formed through [2+3] cycloaddition (e.g., Huisgen reaction). Microwave-assisted methods may enhance reaction efficiency by reducing time and improving purity, as demonstrated for structurally similar triazole derivatives . Key parameters include solvent choice (e.g., acetonitrile for polarity), temperature control (60–100°C), and catalyst selection (e.g., ZnBr₂ for regioselectivity). Post-synthesis purification via column chromatography or recrystallization is critical for isolating the Z-isomer.

Q. How can the stereochemical configuration (2Z) of the acrylic acid moiety be experimentally validated?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy can confirm the Z-configuration by analyzing spatial proximity of protons on the furyl and tetrazole substituents. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof, as applied to related heterocyclic compounds . Polarimetry may also corroborate optical activity if chiral centers are present.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups and HSQC for carbon-proton correlation.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) vibrations.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • UV-Vis : Assess π→π* transitions in the conjugated furyl-tetrazole system (~250–300 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict electrostatic potential surfaces for binding site interactions. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes can simulate binding affinities. Compare results with experimental IC₅₀ values from enzyme assays (e.g., fluorometric or colorimetric readouts) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Use positive controls (e.g., known COX-2 inhibitors) and replicate experiments in triplicate.
  • Purity Verification : Re-characterize the compound via HPLC (>95% purity) to rule out degradation products.
  • Solubility Optimization : Test activity in DMSO/PBS mixtures to ensure compound stability.
  • Target Specificity : Perform knockout studies (e.g., CRISPR-modified cell lines) to confirm on-target effects .

Q. How does the Z-configuration influence the compound’s isomerization under physiological conditions?

  • Methodological Answer : Monitor isomer stability via time-resolved UV-Vis spectroscopy in buffer solutions (pH 7.4, 37°C). Enzymatic isomerization (e.g., furylfuramide isomerase, EC 5.2.1.6) may catalyze E/Z interconversion; test with NADH cofactor supplementation . Computational studies (MD simulations) can model activation energy barriers for thermal isomerization.

Experimental Design Considerations

Q. What crystallographic challenges arise in resolving the tetrazole-acrylic acid structure?

  • Methodological Answer : Tetrazole rings often exhibit disorder in crystal lattices. Mitigate this by:

  • Cryocooling : Collect data at 100 K to reduce thermal motion.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals.
  • Hydrogen Bond Analysis : Map interactions between the acrylic acid’s carboxyl group and adjacent molecules to stabilize the lattice .

Q. How can solvent effects be systematically studied in synthesis optimization?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix varying solvents (polar aprotic vs. protic), temperatures, and catalysts. Analyze outcomes via ANOVA to identify statistically significant factors. For example, acetonitrile may favor cycloaddition, while DMF enhances solubility of intermediates .

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